N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide
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Overview
Description
N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE: is a synthetic organic compound with the molecular formula C22H46N2O2 and a molecular weight of 370.61 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE involves the reaction of octadecanoic acid (stearic acid) with N-(2-hydroxyethyl)ethylenediamine in the presence of xylene as a solvent. The reaction mixture is refluxed at 140°C for approximately 4 hours until no more water is produced, indicating the completion of the reaction .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient separation and purification techniques is crucial in industrial settings to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Scientific Research Applications
Chemistry: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers .
Biology: In biological research, this compound is used to study the interactions between lipids and proteins. It is also employed in the development of lipid-based drug delivery systems.
Industry: Industrially, N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE is used in the production of lubricants, coatings, and personal care products. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound shares a similar structure but lacks the stearoyl group.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups and is used in the production of chelating agents and surfactants.
Uniqueness: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE is unique due to its long stearoyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and emulsifier in various applications.
Properties
CAS No. |
85508-28-7 |
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Molecular Formula |
C40H80N2O3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42(37-35-41-36-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,43H,3-38H2,1-2H3 |
InChI Key |
BDVRPSDVVFAIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCNCCO)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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